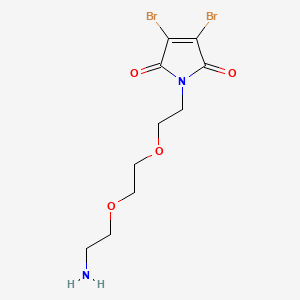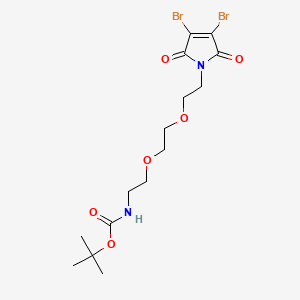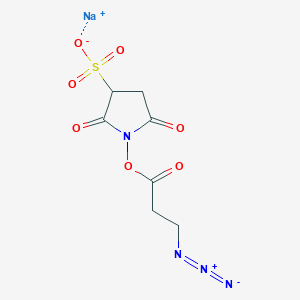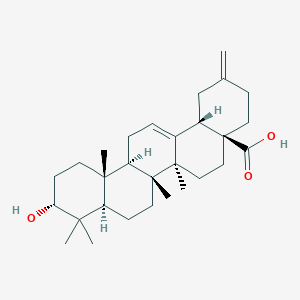
A-424274
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-424274 is an α4β2 neuronal nicotinic receptor positive allosteric modulator.
Aplicaciones Científicas De Investigación
1. Structure and Replication of Amyloid in Alzheimer’s
A study by Xiao et al. (2015) in Nature Structural & Molecular Biology focuses on the structure of Aβ(1–42) amyloid fibrils, which are linked to Alzheimer's disease. This research could provide insights into the self-replicating amyloid-propagation machinery in early-stage Alzheimer's disease, highlighting the importance of understanding molecular structures in disease progression (Xiao et al., 2015).
2. Astrophysical and Technological Research
Welch et al. (2009) in Proceedings of the IEEE discuss the Allen Telescope Array (ATA-42), an instrument used for astrophysical sky surveys and searching for distant technological civilizations. This study emphasizes the role of innovative instruments in expanding our understanding of the universe (Welch et al., 2009).
3. Non-Invasive Alzheimer’s Disease Diagnosis
Li et al. (2016) in Scientific Reports developed a biosensor for detecting Amyloid-beta peptide 1–42 (Aβ42), a biomarker for early Alzheimer’s disease diagnosis. This research highlights advancements in non-invasive diagnostic methods, which are crucial for early disease detection and management (Li et al., 2016).
Propiedades
Número CAS |
1335145-56-6 |
|---|---|
Nombre del producto |
A-424274 |
Fórmula molecular |
C14H15N3 |
Peso molecular |
225.29 |
Nombre IUPAC |
(1S,5S)-3-(3-Quinolinyl)- 3,6-diazabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C14H15N3/c1-2-4-13-10(3-1)5-12(7-16-13)17-8-11-6-15-14(11)9-17/h1-5,7,11,14-15H,6,8-9H2/t11-,14+/m0/s1 |
Clave InChI |
PKTSUYRXYHYCBU-SMDDNHRTSA-N |
SMILES |
[H][C@]12CN(C3=CC4=CC=CC=C4N=C3)C[C@@]1([H])NC2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
A-424274; A424274; A 424274; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one](/img/structure/B604973.png)




